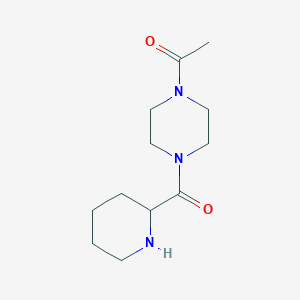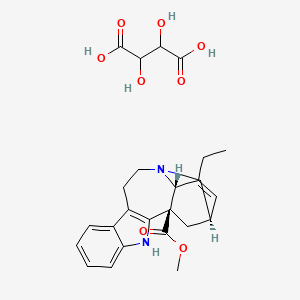
Catharanthine tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Catharanthine tartrate is typically synthesized from the whole plant of Catharanthus roseus. The preparation involves several steps:
Brining and Freeze Drying: The whole plant is subjected to brining, followed by freeze drying and smashing.
Extraction and pH Regulation: The powdered plant material is added to water, and the pH is regulated to facilitate extraction.
Organic Phase Separation: The extract is subjected to organic phase separation using solvents like dichloromethane and ethyl acetate.
Purification: The crude product is purified through recrystallization to obtain high-purity this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Catharanthus roseus, followed by purification processes to achieve the desired purity levels. The process is optimized to maximize yield and ensure the stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Catharanthine tartrate undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine and bromine are frequently used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .
Applications De Recherche Scientifique
Catharanthine tartrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex alkaloids and other bioactive compounds.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and autophagy.
Industry: The compound is used in the development of pharmaceuticals and other therapeutic agents.
Mécanisme D'action
Catharanthine tartrate exerts its effects through several mechanisms:
Inhibition of Voltage-Operated Calcium Channels: This leads to the dilation of small mesenteric arteries and a decrease in heart rate and cardiac contractility.
Interference with Mitotic Spindle Formation: This disrupts the cell cycle and induces apoptosis in cancer cells.
Activation of Autophagy Signaling Pathways: this compound induces autophagic necrosis by inhibiting the mammalian target of rapamycin (mTOR) pathway.
Comparaison Avec Des Composés Similaires
Catharanthine tartrate is unique among similar compounds due to its specific biological activities and applications. Similar compounds include:
Vindoline: Another precursor in the biosynthesis of vinblastine and vincristine.
Akuammicine: An indole alkaloid with similar structural features but different biological activities.
Conopharyngine: A related alkaloid with distinct pharmacological properties.
This compound stands out due to its potent anti-cancer properties and its role in the synthesis of clinically important drugs .
Propriétés
Formule moléculaire |
C25H30N2O8 |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
InChI |
InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+,21-;/m0./s1 |
Clé InChI |
JYBKPXVXYJDIFX-GYMDHWDQSA-N |
SMILES isomérique |
CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




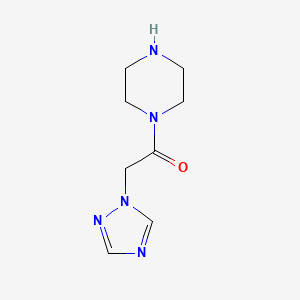
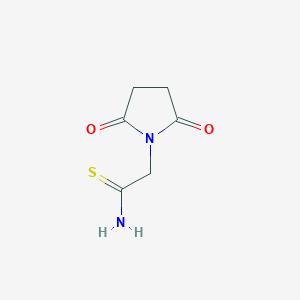
![3,9-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B1368480.png)
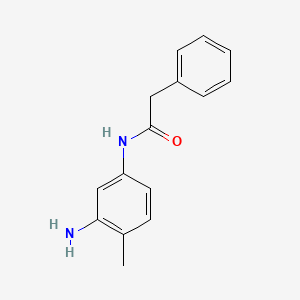
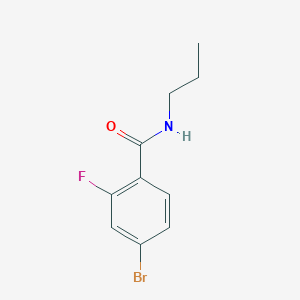



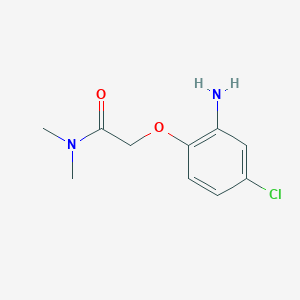
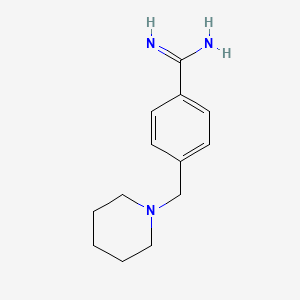
![4-[4-(2,2,2-Trifluoroethoxy)phenyl]butan-2-one](/img/structure/B1368495.png)
